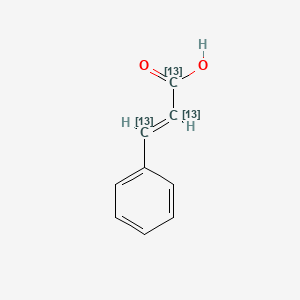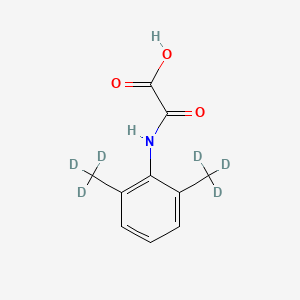
Lidocaine impurity 5-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lidocaine impurity 5-d6 is a deuterium-labeled derivative of Lidocaine impurity 5. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lidocaine impurity 5-d6 involves the incorporation of deuterium into the molecular structure of Lidocaine impurity 5. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuterium incorporation. The production is carried out under stringent quality control measures to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
Lidocaine impurity 5-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce deuterated analogs with reduced functional groups .
Aplicaciones Científicas De Investigación
Lidocaine impurity 5-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in quality control processes to ensure the consistency and purity of pharmaceutical products
Mecanismo De Acción
Lidocaine impurity 5-d6 exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby acting as a local anesthetic. This mechanism involves the blockade of sodium channels, preventing the transmission of pain signals to the brain .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine impurity 5: The non-deuterated analog of Lidocaine impurity 5-d6.
Lidocaine impurity D: Another impurity of Lidocaine with different structural characteristics.
Lidocaine ibuprofenate: A lidocaine-based ionic liquid with anti-inflammatory properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise quantitation and tracing in various analytical applications. This makes it a valuable tool in drug development and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
199.24 g/mol |
Nombre IUPAC |
2-[2,6-bis(trideuteriomethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)/i1D3,2D3 |
Clave InChI |
JFTAPSBIODPQJN-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C(=O)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


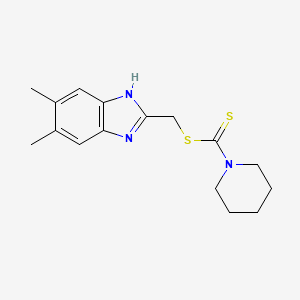
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
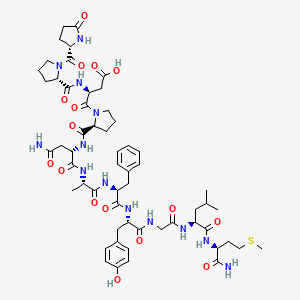
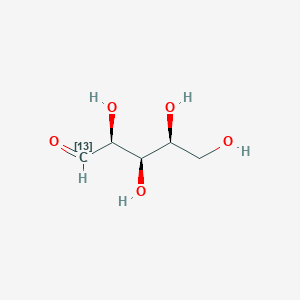
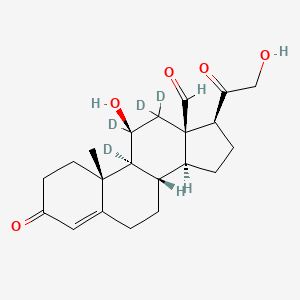
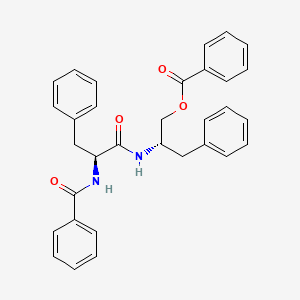
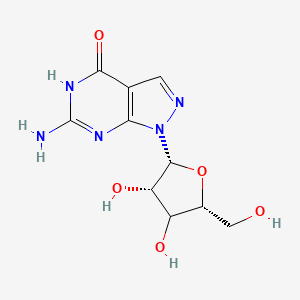

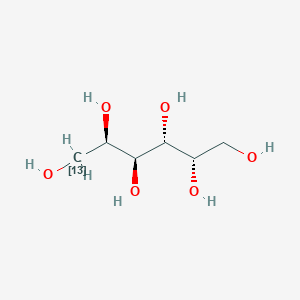
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)

